methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride
Description
Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride is a chiral bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The dihydrochloride salt enhances its solubility and stability for pharmacological applications.
Properties
Molecular Formula |
C10H20Cl2N4 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
(2S)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H18N4.2ClH/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14;;/h3-4,9,11H,5-8H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI Key |
LHABQZXZFDBDBZ-WWPIYYJJSA-N |
Isomeric SMILES |
C[C@@H](CN1CCN2C(=CC=N2)C1)NC.Cl.Cl |
Canonical SMILES |
CC(CN1CCN2C(=CC=N2)C1)NC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the propan-2-yl group. The final step involves the methylation of the amine group and the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrazine vs. Pyrazolo[1,5-a]Pyrimidinones
- Target Compound : Contains a pyrazine ring (two adjacent nitrogen atoms), imparting moderate basicity and planar geometry.
- Pyrazolo[1,5-a]Pyrimidinones (e.g., compounds 4n, 4b, MK58, MK66): Feature a pyrimidinone ring (one oxygen atom), enhancing hydrogen-bonding capacity and rigidity. This structural difference may alter binding to enzymes like phosphodiesterases or kinases .
Imidazo[1,5-a]Pyridines (e.g., ):
- Replace the pyrazine ring with a pyridine fused to imidazole, increasing aromaticity and altering electronic properties. Such compounds often target neurotransmitter receptors .
Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like MK63 (logP ~3.5 inferred from tetrafluorophenyl substituent) .
- Metabolic Stability: The pyrazine core may undergo slower oxidative metabolism than pyrimidinones, which are prone to carbonyl reduction .
- Stereochemical Impact : The (2S)-configuration could enhance target specificity compared to racemic analogs, as seen in chiral pyrazolo[1,5-a]pyrimidines .
Biological Activity
Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic structure that contributes to its biological properties. The specific configuration and substituents on the pyrazine core influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₄ |
| Molecular Weight | 267.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on similar pyrazolo compounds have shown their ability to inhibit enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE) .
- Antimicrobial Activity : Pyrazolo compounds are often associated with antimicrobial properties. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through interference with signaling pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be enhanced by modifying specific functional groups:
- Substituents on the Pyrazine Ring : Variations in the position and type of substituents can significantly affect potency and selectivity against target enzymes or receptors.
- Chirality : The (2S) configuration is crucial for maintaining biological activity; enantiomers may exhibit different pharmacological profiles .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitubercular Activity : A study on pyrazolo[1,5-a]pyrimidin derivatives revealed promising antitubercular effects against Mycobacterium tuberculosis. Compounds were screened for low cytotoxicity while maintaining high efficacy within macrophages .
- Antimicrobial Studies : Research into related pyrazole compounds showed broad-spectrum antimicrobial activity at lower concentrations with minimal mammalian toxicity. This highlights their potential as bio-based fumigants in agriculture .
- Cytotoxicity Assessments : Various derivatives were tested for cytotoxic effects on cancer cell lines. Results indicated that modifications could lead to enhanced selectivity and reduced side effects compared to traditional chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
